molecular formula C8H15ClO2 B13171999 3-(3-Chloro-2-methylpropoxy)oxolane

3-(3-Chloro-2-methylpropoxy)oxolane

Cat. No.: B13171999
M. Wt: 178.65 g/mol
InChI Key: YQQLECWLSBFJAB-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylpropoxy)oxolane is a heterocyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a 3-chloro-2-methylpropoxy group. This structure combines the oxygen-containing five-membered ring of oxolane with a branched alkyl ether chain containing a chlorine atom. The chloro and methyl groups on the propoxy substituent influence its physicochemical properties, such as lipophilicity and reactivity, which are critical in applications ranging from pharmaceutical intermediates to solvents.

Properties

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

3-(3-chloro-2-methylpropoxy)oxolane

InChI

InChI=1S/C8H15ClO2/c1-7(4-9)5-11-8-2-3-10-6-8/h7-8H,2-6H2,1H3

InChI Key

YQQLECWLSBFJAB-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CCOC1)CCl

Origin of Product

United States

Chemical Reactions Analysis

3-(3-Chloro-2-methylpropoxy)oxolane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(3-Chloro-2-methylpropoxy)oxolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylpropoxy)oxolane involves its interaction with specific molecular targets and pathways. The compound can participate in nucleophilic substitution reactions, where it acts as an electrophile, allowing nucleophiles to attack and form new bonds. This mechanism is crucial in various synthetic processes and biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Oxolane Derivatives

Structural Analogues

2.1.1 Spiro-Oxolane Derivatives
Compounds like 3′-(4-oxoquinazolin-3-yl)spiro[1H-indole-3,5′-oxolane]-2,2′-dione () and 5-bromo-2,3-dihydrospiro[indene-1,3′-oxolane] () share the oxolane ring but incorporate spiro systems fused to aromatic or heteroaromatic moieties. These structures exhibit enhanced rigidity and stereochemical complexity compared to 3-(3-Chloro-2-methylpropoxy)oxolane, which has a simpler ether-linked substituent. Spiro derivatives often display unique bioactivity, such as enzyme inhibition, due to their constrained conformations .

2.1.2 Muscarine-Type Ammonium Salts Muscarine analogs synthesized from 2-deoxy-D-ribose () feature a quaternary nitrogen atom and hydroxyl group on the oxolane ring. For example, derivatives like (2R,3S)-2-(hydroxymethyl)oxolan-3-ol show antimicrobial activity, particularly against Candida spp. and Gram-positive bacteria.

2.1.3 Bicyclic Nicotinic Receptor Ligands
TC-1709 (2-(3-pyridyl)-1-azabicyclo[3.2.1]octane) () contains an oxolane-derived bicyclic framework and demonstrates high affinity for α4β2 nicotinic receptors (Ki = 2.5 nM). The chlorine and methyl groups in 3-(3-Chloro-2-methylpropoxy)oxolane may similarly enhance receptor binding in analogs, though this requires empirical validation .

Physicochemical Properties

Property 3-(3-Chloro-2-methylpropoxy)oxolane Oxolane (THF) Muscarine Analogues TC-1709
Molecular Weight ~178.6 g/mol (estimated) 72.11 g/mol 150–300 g/mol 218.3 g/mol
Water Solubility Low (lipophilic substituent) Miscible Moderate (polar groups) Low
Vapor Pressure Lower than THF (bulky substituent) 132 mmHg at 20°C Not reported Not reported
Bioactivity Uncharacterized Solvent Antimicrobial Neuroactive

Biological Activity

3-(3-Chloro-2-methylpropoxy)oxolane, also referred to as 2-(3-Chloro-2-methylpropyl)oxolane, is a chemical compound that has garnered interest due to its potential biological activities and applications in various fields, particularly in pharmaceuticals. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features an oxolane (tetrahydrofuran) ring structure with a chloroalkyl substituent. The chlorine atom at the 3-position of the 2-methylpropyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. Its unique combination of a chloroalkyl group and an oxolane ring imparts distinct chemical properties that are significant for biological applications.

Synthesis Methods

The synthesis of 3-(3-Chloro-2-methylpropoxy)oxolane typically involves several methods:

  • Nucleophilic Substitution : The introduction of the chloroalkyl group can be achieved through nucleophilic substitution reactions involving appropriate precursors.
  • Ring Formation : The oxolane ring can be formed via cyclization reactions, often utilizing starting materials that contain both the alkyl group and functional groups conducive to ring formation.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(3-Chloro-2-methylpropoxy)oxolane exhibit antimicrobial properties. For instance, studies have shown that certain synthesized organic compounds display significant inhibition against various bacterial and fungal strains. In vitro evaluations have highlighted Minimum Inhibitory Concentration (MIC) values that suggest promising antimicrobial activity.

CompoundMIC (µg/mL)Activity Type
Compound A12.5Antibacterial
Compound B25.0Antifungal
3-(3-Chloro-2-methylpropoxy)oxolaneTBDTBD

Cytotoxicity and Antiproliferative Effects

Case studies have demonstrated the cytotoxic effects of related compounds on cancer cell lines. For example, certain derivatives have shown significant antiproliferative activity against various cancer cell lines, indicating potential therapeutic applications.

  • Study Findings : In one study, a derivative exhibited an IC50 value of 10 µM against breast cancer cell lines, suggesting a strong potential for further development as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI evaluated synthesized compounds for their antimicrobial activity against a panel of bacteria and fungi, revealing that structural modifications could enhance efficacy significantly .
  • Cytotoxicity Assessment : Another research article investigated the cytotoxic effects of various synthesized compounds on human cancer cell lines, indicating that certain structural features could lead to enhanced biological activity .

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